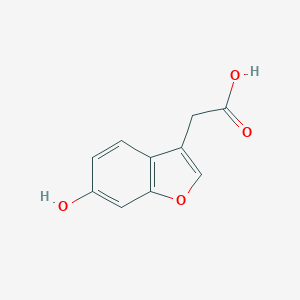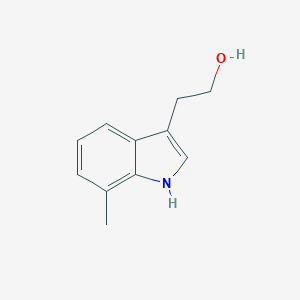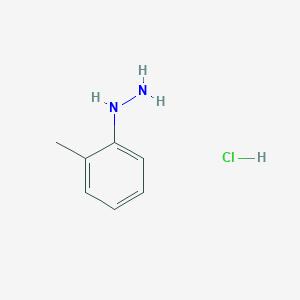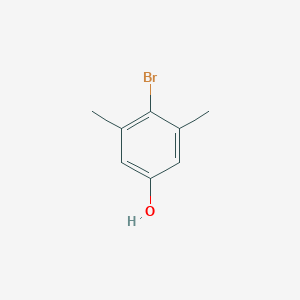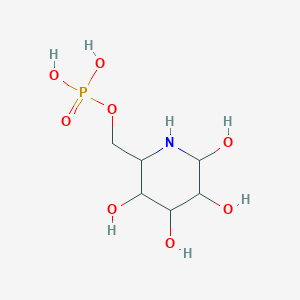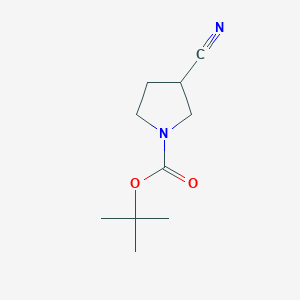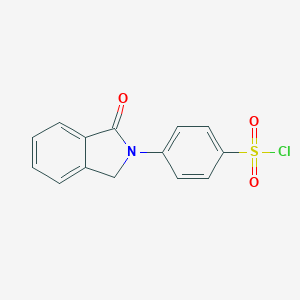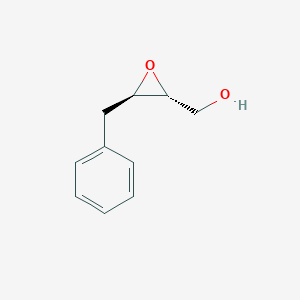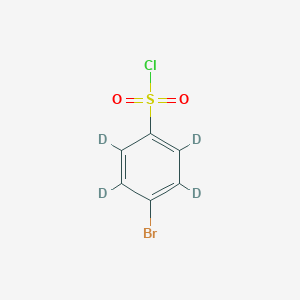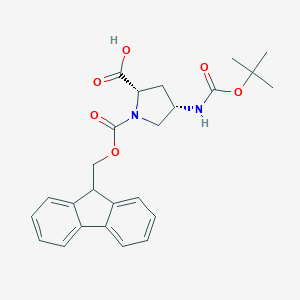
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is a compound that combines two protective groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), with a pyrrolidine ring. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid typically involves the protection of the amino and carboxyl groups on the pyrrolidine ringThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Fmoc groups can be selectively removed under acidic or basic conditions, respectively.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Basic Conditions: Piperidine is used to remove the Fmoc group.
Coupling Reagents: DIC and DMAP are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of bioactive peptides and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Fmoc group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
Boc-(2S,4R)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid: Similar in structure but with a different stereochemistry at the 4-position.
Boc-(2S,4S)-4-hydroxy-1-Fmoc-pyrrolidine-2-carboxylic acid: Contains a hydroxyl group instead of an amino group at the 4-position.
Uniqueness
Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Fmoc protective groups. This combination allows for precise control over peptide synthesis, making it a valuable tool in organic chemistry and biochemistry .
Propiedades
Número CAS |
221352-74-5 |
|---|---|
Fórmula molecular |
C25H28N2O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2S,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)25(21(28)29)12-15(26)13-27(25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14,26H2,1-3H3,(H,28,29)/t15-,25-/m0/s1 |
Clave InChI |
YWMKHWXTKOFDEW-MQNRADLISA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)[C@]1(C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
Sinónimos |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


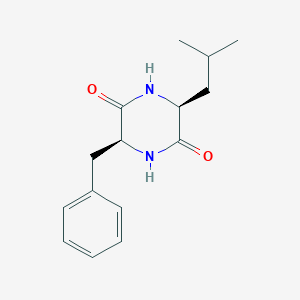
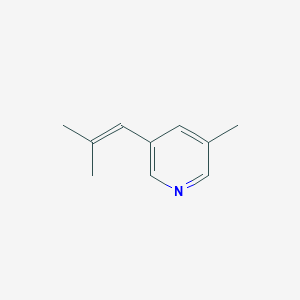
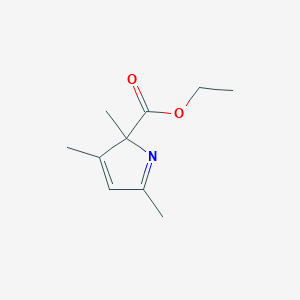
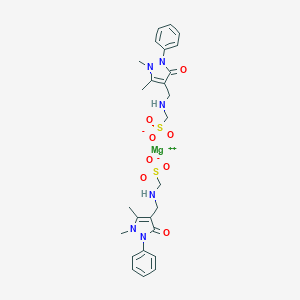
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
